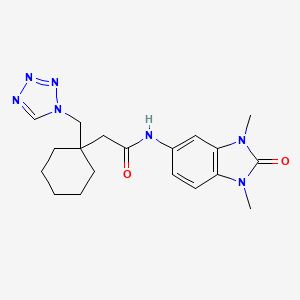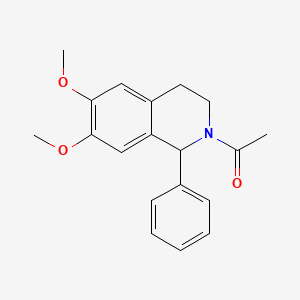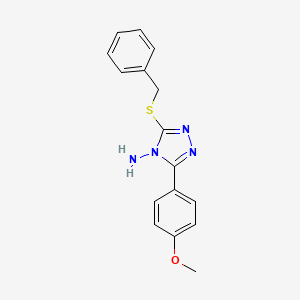
Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring, an acetamide group, a benzimidazole moiety, and a tetrazole ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Cyclohexaneacetamide Group: This step involves the acylation of the benzimidazole derivative with cyclohexaneacetic acid or its activated derivatives (e.g., acid chlorides or anhydrides).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and tetrazole rings.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and tetrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s potential as a bioactive molecule can be investigated. It may exhibit antimicrobial, antiviral, or anticancer properties due to its structural features.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism by which Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexaneacetamide derivatives: These compounds share the cyclohexaneacetamide core but differ in their substituents.
Benzimidazole derivatives: Compounds with variations in the benzimidazole moiety.
Tetrazole derivatives: Molecules featuring the tetrazole ring with different substituents.
Uniqueness
What sets Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- apart is its combination of these three distinct moieties. This unique structure provides a versatile platform for exploring a wide range of chemical reactions and biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
2108550-79-2 |
|---|---|
Molekularformel |
C19H25N7O2 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C19H25N7O2/c1-24-15-7-6-14(10-16(15)25(2)18(24)28)21-17(27)11-19(8-4-3-5-9-19)12-26-13-20-22-23-26/h6-7,10,13H,3-5,8-9,11-12H2,1-2H3,(H,21,27) |
InChI-Schlüssel |
XXRLBQYJATUZRU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CC3(CCCCC3)CN4C=NN=N4)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12151756.png)
![2-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12151761.png)
methanone](/img/structure/B12151767.png)
![2-(4-Furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,4,6-trimethyl-phenyl)-acetamide](/img/structure/B12151770.png)
![N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide](/img/structure/B12151791.png)

![methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12151822.png)
![N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12151830.png)

![ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate](/img/structure/B12151842.png)
![2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B12151843.png)
![{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12151845.png)
}-N-(2-fluorophenyl)acetamide](/img/structure/B12151853.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12151857.png)
